3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole: is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1,3-dimethylpyrazole through the reaction of hydrazine with acetylacetone under acidic conditions.
Coupling Reactions: The synthesized 1,3-dimethylpyrazole is then subjected to coupling reactions with appropriate reagents to form the bis-pyrazole structure.
Introduction of Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings or the methylphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of 3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.
3-methyl-1-phenylpyrazole: A pyrazole derivative with a single phenyl group.
4-methyl-1-phenylpyrazole: Another pyrazole derivative with a different substitution pattern.
Uniqueness
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole is unique due to its multiple pyrazole rings and the presence of both methyl and phenyl groups
Properties
Molecular Formula |
C21H24N6 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C21H24N6/c1-13-8-7-9-17(10-13)27-21(19-12-26(6)23-16(19)4)14(2)20(24-27)18-11-25(5)22-15(18)3/h7-12H,1-6H3 |
InChI Key |
KLTLGNQDJHLUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CN(N=C3C)C)C)C4=CN(N=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.